molecular formula C12H16N4O B7505666 N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide

N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide

货号 B7505666
分子量: 232.28 g/mol
InChI 键: GPJDBAUZXANNCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide, also known as DPP-4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4) enzyme, which is responsible for the degradation of incretin hormones that regulate glucose homeostasis.

作用机制

N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors work by inhibiting the enzymatic activity of N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide, which leads to the accumulation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones stimulate insulin secretion from pancreatic beta cells and inhibit glucagon secretion from alpha cells, resulting in improved glycemic control.
Biochemical and Physiological Effects:
N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors have been shown to have several biochemical and physiological effects. They increase insulin secretion, decrease glucagon secretion, and reduce hepatic glucose production. They also improve beta-cell function, increase satiety, and reduce food intake. Additionally, N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors have been found to reduce inflammation and oxidative stress in the cardiovascular system, leading to cardio-protective effects.

实验室实验的优点和局限性

One of the advantages of using N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors in lab experiments is their specificity for N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide enzyme inhibition. This allows for the selective modulation of incretin hormone levels without affecting other metabolic pathways. However, N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors have limitations in terms of their pharmacokinetics and pharmacodynamics. They have a short half-life and require multiple daily dosing. Furthermore, their efficacy may be reduced in patients with renal impairment.

未来方向

Future research on N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors should focus on improving their pharmacokinetic and pharmacodynamic properties to increase their efficacy and reduce dosing frequency. Additionally, the potential cardio-protective effects of N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors should be further explored. Furthermore, the role of N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors in the treatment of other metabolic disorders such as obesity and non-alcoholic fatty liver disease should be investigated. Finally, the safety and efficacy of N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors in pediatric populations should be studied.
In conclusion, N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors are an important class of compounds with significant potential for the treatment of type 2 diabetes mellitus and other metabolic disorders. Their mechanism of action involves the inhibition of N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide enzyme, leading to the accumulation of incretin hormones and improved glycemic control. Future research should focus on improving their pharmacokinetic and pharmacodynamic properties, exploring their cardio-protective effects, and investigating their role in the treatment of other metabolic disorders.

合成方法

The synthesis of N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors involves the reaction of 5-aminopyrazole-4-carboxamide with 2,6-dimethylpyridine-3,5-dicarboxylic acid anhydride in the presence of a suitable solvent and a catalyst. The resulting product is then purified by column chromatography to obtain the final compound.

科学研究应用

N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes mellitus. They have been shown to improve glycemic control by increasing insulin secretion and reducing glucagon levels. Furthermore, N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide inhibitors have been found to have cardio-protective effects by reducing inflammation and oxidative stress in the cardiovascular system.

属性

IUPAC Name

N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-7(2)16-11-9(6-14-16)5-10(8(3)15-11)12(17)13-4/h5-7H,1-4H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJDBAUZXANNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=NN(C2=N1)C(C)C)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。